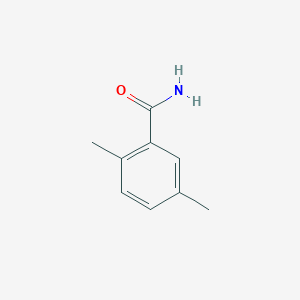

2,5-Dimethylbenzamide

Übersicht

Beschreibung

2,5-Dimethylbenzamide, also known as DMBA, is an organic compound that has been studied extensively in scientific research. It is an aromatic amide that is composed of a benzene ring with two methyl groups and an amide group attached. It is a colorless liquid at room temperature and has a strong odor. DMBA has been used in a variety of scientific research applications, including synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis Methods : Various synthesis methods for derivatives of dimethylbenzamide have been explored. For instance, the synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide from 7-methylisatin involved chlorination, oxidation, and ammonolysis, achieving a high overall yield and purity (Zhang Zho, 2014). Additionally, improvements in the synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide have been reported, utilizing alternative chemicals to enhance yield and understand reaction influences (Lin Xue, 2013).

Chemical Reactions and Properties : Research has delved into the various chemical reactions and properties of N,N-dimethylbenzamides. For example, studies on the microsomal demethylation of these compounds provided insights into metabolic pathways and kinetic effects (L. Constantino, E. Rosa, J. Iley, 1992). Other studies examined the reactions of N,N-dimethylbenzamide derivatives with different compounds, exploring complex chemical interactions and potential applications (T. Mukaiyama, Tatsuaki Yamaguchi, 1966).

Metabolism and Pharmacokinetics

- Metabolism Insights : The metabolism of dimethylbenzamide derivatives has been a subject of research, providing valuable insights into pharmacokinetics and pharmacodynamics. For instance, the metabolism of N,N-dimethylbenzamides in rat liver microsomes reveals interesting aspects of drug metabolism and potential therapeutic applications [(J. Maurizis, J. Madelmont, M. Rapp, C. Marijnen, M. Cerf, J. Gillardin, F. Lepage, A. Veyre, 1997)](https://consensus.app/papers/disposition-metabolism-26dimethylbenzamide-maurizis/b6dff1c44901544cad0d92a366f26798/?utm_source=chatgpt).

Spectroscopy and Molecular Structure

- Spectroscopic Analysis : Studies in spectroscopy, such as infrared spectral studies of N,N-dimethylbenzamide, offer crucial data on the molecular structure and behavior of these compounds in different environments. Such research assists in understanding the hydration of these molecules and their interactions with solvents (Mitsue. Kobayashi, R. Matsushita, 1990).

Application in Imaging and Diagnosis

- Imaging Agent Development : The synthesis and development of imaging agents, such as N,N-dimethyl-2-(2-amino-4-[18F]fluorophenylthio)benzylamine, demonstrate the potential of dimethylbenzamide derivatives in medical imaging and diagnostics. This research highlights the usefulness of these compounds in developing new tools for medical imaging, particularly in PET imaging (G. G. Shiue, P. Fang, C. Shiue, 2003).

Chemical Modifications and Utility

- Chemical Utility : Research into the chemical oxidation and modification of dimethylbenzamide derivatives, like the anticonvulsant N-(5'-methylisoxazol-3-yl)-2,6-dimethylbenzamide, provides insights into the chemical versatility of these compounds and their potential applications in various fields, including pharmaceutical development (S. Adolphe-Pierre, S. Ménager, F. Tombret, P. Vérité, F. Lepage, O. Lafont, 1998).

Safety and Hazards

2,5-Dimethylbenzamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

2,5-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-6-3-4-7(2)8(5-6)9(10)11/h3-5H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOEASVSGVVOTLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358940 | |

| Record name | 2,5-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5692-34-2 | |

| Record name | 2,5-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

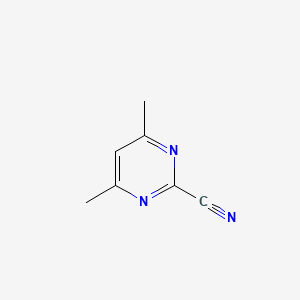

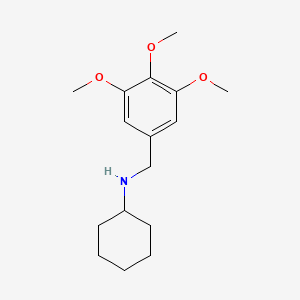

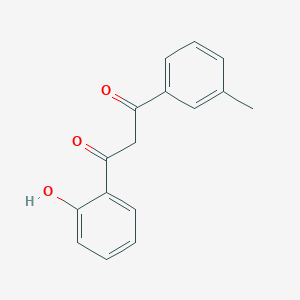

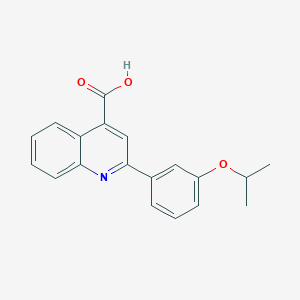

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

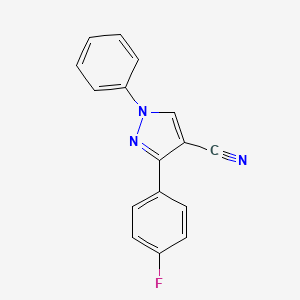

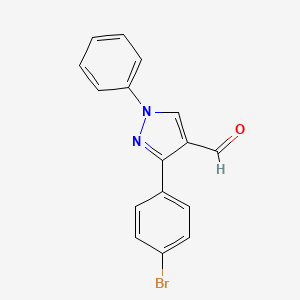

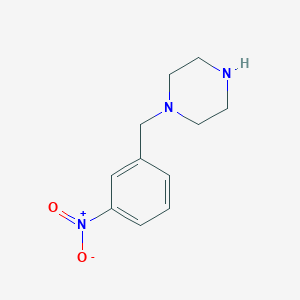

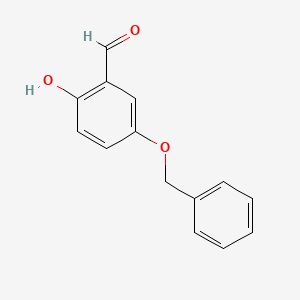

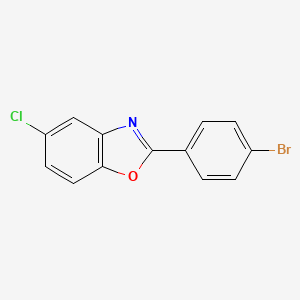

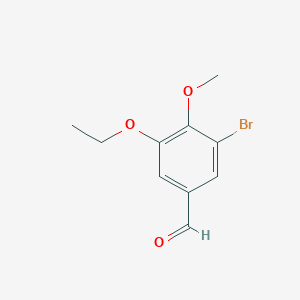

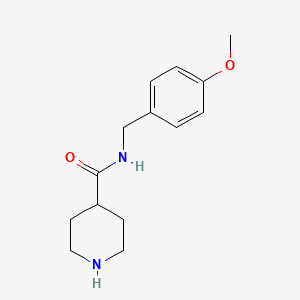

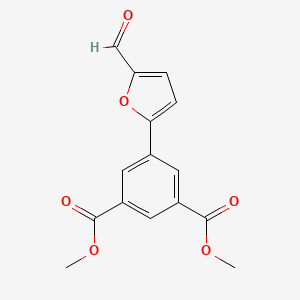

Feasible Synthetic Routes

Q & A

Q1: How does N,N-Diethyl-2,5-Dimethylbenzamide compare to DEET in terms of repelling Aedes aegypti mosquitoes?

A: Research indicates that while N,N-Diethyl-2,5-Dimethylbenzamide demonstrates repellent properties against Aedes aegypti, it is less effective than DEET. A study directly comparing the two compounds found that a 50% solution of N,N-Diethyl-2,5-Dimethylbenzamide provided approximately half the protection time against mosquito bites compared to a 25% solution of DEET. [] This suggests that DEET remains a more potent option for repelling these specific mosquitoes.

Q2: Are there any other promising repellent compounds identified in the research that rival the efficacy of DEET?

A: While none of the tested compounds surpassed DEET in terms of effectiveness, Dibutyl-2-hexyl-1,3-dioxolane-4,5-dicarboxylate showed comparable results. When applied as a 50% solution, this compound provided a similar level of protection against Aedes aegypti bites as a 25% DEET solution. [] This highlights the potential of Dibutyl-2-hexyl-1,3-dioxolane-4,5-dicarboxylate as a potential alternative repellent deserving further investigation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,2-Dimethylpropanoyl)amino]-2-methylbenzoic acid](/img/structure/B1331766.png)